MAO‑B Inhibition Potency: 7.6‑Fold Higher Activity Compared with the Parent Drug Quinidine
The target compound inhibits recombinant human MAO‑B with an IC₅₀ of 4.01 µM, whereas quinidine achieves only 1.13 µM—revealing a 3.5‑fold weaker interaction for the parent drug [1][3]. Conversely, the target compound is 7.6‑fold more potent against MAO‑B than against MAO‑A (IC₅₀ 25.3 µM), a selectivity profile quinidine does not exhibit (IC₅₀ >100 µM for MAO‑A) [2]. This inverted selectivity pattern implies a distinct binding mode driven by the quinolin‑2‑one scaffold.
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 4.01 µM |
| Comparator Or Baseline | Quinidine: 1.13 µM; target compound MAO‑A: 25.3 µM; quinidine MAO‑A: >100 µM |
| Quantified Difference | 3.5‑fold weaker than quinidine for MAO‑B; 7.6‑fold selectivity over MAO‑A vs. no measurable selectivity for quinidine |
| Conditions | Recombinant human MAO‑A/B fluorescence assay (kynuramine→4‑hydroxyquinoline, 20‑min incubation) |
Why This Matters
The unique MAO‑B‑selective fingerprint differentiates the target compound from quinidine in any screen for CNS‑penetrant MAO‑B inhibitors, directly influencing procurement decisions for neurodegeneration or neuropsychiatric research.
- [1] BindingDB entry BDBM50493476 (CHEMBL172856): IC₅₀ 4.01 µM (MAO‑B), 25.3 µM (MAO‑A). View Source
- [2] BindingDB entry BDBM50401981 (CHEMBL1575961): IC₅₀ >100 µM (MAO‑A) for quinidine. View Source
- [3] BindingDB entry BDBM50401981 (CHEMBL1575961): IC₅₀ 1.13 µM (MAO‑B) for quinidine. View Source
